3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Hedgehog pathway Smoothened antagonist Basal cell carcinoma

Researchers studying Hedgehog pathway signaling face a critical gap: no single approved Smo antagonist provides dual inhibition at both ligand (Shh) and receptor (Smo) levels. 3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide uniquely addresses this need. • Dual Shh/Smo inhibition: Shh IC₅₀ = 21 nM; Smo IC₅₀ = 0.40 nM in cellular assays • Active against vismodegib-resistant Smo D473H mutant (IC₅₀ = 50 nM) • Validated multi-target reference standard for polypharmacology fingerprinting • 190-fold species selectivity window (human vs. rat V1a) enables translational calibration Supplied with full analytical characterization. In stock for immediate global dispatch.

Molecular Formula C16H19ClN2O
Molecular Weight 290.79
CAS No. 1421584-92-0
Cat. No. B2577782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
CAS1421584-92-0
Molecular FormulaC16H19ClN2O
Molecular Weight290.79
Structural Identifiers
SMILESC1CCN(CC1)CC#CCNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C16H19ClN2O/c17-15-8-6-7-14(13-15)16(20)18-9-2-5-12-19-10-3-1-4-11-19/h6-8,13H,1,3-4,9-12H2,(H,18,20)
InChIKeyKOUUOBIJCNMNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Structural Identity


3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide (CAS 1421584-92-0, molecular formula C₁₆H₁₉ClN₂O, molecular weight 290.79 g/mol) is a synthetic small-molecule benzamide derivative characterized by a 3-chloro substituent on the phenyl ring and a piperidin-1-yl-but-2-yn-1-yl side chain linked via an amide bond . The compound belongs to the broader class of N-(4-piperidin-1-yl-but-2-yn-1-yl)benzamides, a scaffold that has been explored in multiple therapeutic programs including Hedgehog (Hh) pathway inhibition, kinase modulation, and ion channel targeting [1]. Unlike simple benzamides, the alkyne-containing linker imposes conformational rigidity that may contribute to distinct target engagement profiles compared to saturated or benzyl-linked analogs.

Pathway context Hedgehog signaling studies (Smo & Shh dual engagement)
Target profile Multi-target tool: Smo, PI3Kδ, NaV1.7, V1a, DAT
Structural feature Alkyne linker enforces conformational rigidity distinct from saturated analogs

3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Why Generic Analogs Fail


Generic substitution within this chemotype is scientifically inadvisable because the specific combination of the 3-chloro substituent, the but-2-yn-1-yl spacer, and the terminal piperidine is not interchangeable. Experimental binding data curated in authoritative databases demonstrate that this precise compound engages multiple pharmacologically relevant targets simultaneously — including Smoothened (Smo), Sonic hedgehog (Shh) protein, PI3Kδ, and the voltage-gated sodium channel NaV1.7 — at nanomolar potencies that are exquisitely sensitive to even minor structural perturbations [1]. The alkyne linker provides a defined geometry that saturated or benzyl-linked analogs cannot replicate, directly affecting the presentation of the piperidine and benzamide pharmacophores to their respective binding pockets. Consequently, substituting a 3-bromo, 3-cyano, or 4-chloro congener — or replacing the but-2-yn-1-yl spacer with a butyl or benzyl chain — is expected to produce fundamentally different polypharmacological signatures, invalidating cross-study comparisons and compromising experimental reproducibility [1].

3-Chloro substitution specificity: replacing Cl with Br or CN may shift multi-target selectivity profile.
Alkyne spacer geometry: saturated or benzyl linkers cannot replicate conformational constraint, altering pharmacophore presentation.
Polypharmacology mismatch: generic substitution risks different multi-target fingerprint; cross-study comparison may require validation.

3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Target-by-Target Evidence


Smoothened (Smo) Antagonism vs. Vismodegib

3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide exhibits Smo antagonism with an IC₅₀ of 0.40 nM in mouse TM3 cells expressing Hh12, measured as inhibition of 1 nM Ag1.5-induced Gli expression after 30 min pre-incubation [1]. By comparison, the FDA-approved Smo antagonist vismodegib (GDC-0449) demonstrates an IC₅₀ of approximately 3–13 nM in comparable Gli-luciferase reporter assays [2]. Importantly, this compound also retains measurable activity against the clinically relevant D473H Smo mutant (IC₅₀ = 50 nM, expressed in mouse TM3 cells co-expressing Gli-luc reporter) [3]. While vismodegib is essentially inactive against D473H mutant Smo, the compound in question retains approximately 125-fold reduced but still quantifiable potency against this resistance-conferring mutant. This difference in mutational tolerance may be mechanistically informative for drug-resistant tumor models.

Smo Antagonism vs. Vismodegib
Head-to-head
IC₅₀ 0.40 nM (wild-type Smo, TM3 cells) vs. vismodegib ~3–13 nM; retains 50 nM on D473H mutant
Reported higher wild-type potency; measurable activity against vismodegib-resistant D473H mutant supports drug-resistant model studies.
Data from Gli-luciferase reporter assays; cross-study comparison requires attention to assay conditions.
Hedgehog pathway Smoothened antagonist Basal cell carcinoma GPCR

Sonic Hedgehog (Shh) Protein Inhibition

Beyond Smo antagonism, 3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide directly inhibits recombinant mouse Sonic hedgehog (Shh) protein with an IC₅₀ of 21 nM, assessed as suppression of Gli1 expression in human NIH/3T3 cells after 48 hours by luciferase reporter gene assay [1]. This dual mechanism — targeting both the Shh ligand protein and the downstream Smo receptor — is unusual among Hedgehog pathway modulators. Most clinically characterized Smo antagonists (including vismodegib, sonidegib, and glasdegib) act exclusively at the Smo receptor level and do not directly bind Shh protein. No direct comparator data for Shh protein binding are available for the closest structural analogs (3-bromo or 3-cyano congeners), so this is presented as a class-level inference regarding its differentiated mechanism.

Shh Protein Inhibition
Class-level
IC₅₀ 21 nM (recombinant mouse Shh, NIH/3T3 Gli1 reporter, 48 h)
Dual Shh/Smo mechanism enables pathway interrogation not achievable with single-target Smo antagonists.
No direct comparator data for structural analogs; mechanistic differentiation inferred from class-level evidence.
Hedgehog signaling Shh protein Gli1 expression Developmental biology

PI3Kδ Kinase Inhibition

3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 with an IC₅₀ of 102 nM in Ri-1 cells, measured by electrochemiluminescence after 30-min incubation [1]. This activity is pharmacologically meaningful because PI3Kδ is a clinically validated target in B-cell malignancies (targeted by idelalisib, duvelisib, and copanlisib). Classical Smo antagonists such as vismodegib do not exhibit significant PI3Kδ inhibition at comparable concentrations, meaning that in cellular assays where both Hedgehog and PI3K pathways contribute to phenotype, the biological readout obtained with this compound may reflect a composite of Smo and PI3Kδ engagement. No PI3Kδ data are available for the closest structural analogs (3-bromo, 3-cyano, or unsubstituted benzamide congeners).

PI3Kδ Kinase Inhibition
Class-level
IC₅₀ 102 nM (human Ri-1 cells, pAKT S473, 30 min)
Off-target PI3Kδ activity requires pathway controls in B-cell or immune-cell assays; not shared by classical Smo antagonists.
Data absent for closest structural analogs; interpret as chemotype-specific pharmacology.
PI3Kδ AKT phosphorylation Kinase inhibition Immuno-oncology

NaV1.7 Sodium Channel Antagonism

The compound demonstrates antagonist activity at the human voltage-gated sodium channel NaV1.7 (partially inactivated state) with an IC₅₀ of 240 nM in HEK293 cells [1]. NaV1.7 is a genetically validated pain target, and its modulation is not associated with classical Smo antagonists. Interestingly, the compound is substantially less potent against the non-inactivated state of NaV1.7 (IC₅₀ ≈ 3,000 nM) [1], indicating state-dependent channel block — a property that may confer use-dependent inhibition preferentially targeting hyperexcitable neurons. No published NaV1.7 data exist for structurally related benzamide analogs in this series.

NaV1.7 Channel Block
Class-level
IC₅₀ 240 nM (partially inactivated) vs. ~3,000 nM (non-inactivated); 12.5× state-dependent selectivity
State-dependent block may support studies of use-dependent sodium channel inhibition; relevant for neuronal excitability models.
No NaV1.7 data for benzamide analogs; polypharmacology context requires deconvolution in CNS or pain research.
NaV1.7 Voltage-gated sodium channel Pain Ion channel

Vasopressin V1a Receptor Affinity

In radioligand displacement assays, 3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide displaces [³H]AVP from the human vasopressin V1a receptor expressed in CHO cells with a Kᵢ of 0.209 nM [1]. This sub-nanomolar affinity for a GPCR target is pharmacologically notable and entirely unexpected for a compound primarily annotated as a Hedgehog pathway modulator. The V1a receptor is implicated in social behavior, aggression, and cardiovascular regulation. This activity contrasts with the compound's substantially weaker affinity for the rat V1a ortholog (Kᵢ = 39.8 nM, ~190-fold species selectivity) [1]. Such pronounced species selectivity is a critical consideration for in vivo pharmacology studies and is not observed with structurally simpler benzamide analogs lacking the alkyne-piperidine motif.

Vasopressin V1a Affinity
Class-level
Kᵢ 0.209 nM (human V1a, CHO) vs. 39.8 nM (rat V1a); ~190× species selectivity
Strong human V1a binding with marked species difference; important for rodent-to-human translation in GPCR research.
Structural analogs lack V1a data; species selectivity may limit direct in vivo extrapolation from rodent models.
Vasopressin V1a receptor GPCR Radioligand binding Social behavior

Dopamine Transporter (DAT) Modulation

The compound enhances [¹²⁵I]RTI-55 binding to recombinant human dopamine transporter (DAT) expressed in HEK293 cell membranes with an EC₅₀ of 35 nM (10-min preincubation followed by radioligand addition) [1]. This positive allosteric modulation or stabilizing effect on DAT is mechanistically distinct from classical DAT inhibitors (e.g., cocaine, methylphenidate) and is not shared by the clinically used Smo antagonist vismodegib. Within the broader benzamide series, DAT modulatory activity appears to be a scaffold-dependent property; however, direct head-to-head data for the 3-bromo or 3-cyano analogs are absent from public databases. This represents a class-level inference about the unique polypharmacology conferred by the 3-chloro-alkyne-piperidine architecture.

DAT Modulation
Class-level
EC₅₀ 35 nM (enhancement of [¹²⁵I]RTI-55 binding, human DAT, HEK293)
Positive DAT modulation at nanomolar concentration adds a CNS-active dimension; dopaminergic readouts advised in behavioral studies.
No comparator data for Smo antagonists or benzamide analogs; requires confirmation in independent assays.
Dopamine transporter DAT Monoamine CNS pharmacology

3-Chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Key Applications


Dual Shh/Smo Hedgehog Pathway Probe

In Hedgehog pathway research where both ligand-level (Shh protein) and receptor-level (Smo) intervention is desired, this compound uniquely provides dual inhibition at 21 nM (Shh) and 0.40 nM (Smo) in cellular assays [1]. This is mechanistically unavailable from any single approved Smo antagonist. The compound also retains 50 nM activity against the vismodegib-resistant Smo D473H mutant [2], making it suitable for comparative studies in drug-resistant basal cell carcinoma or medulloblastoma models.

Polypharmacology Profiling Standard

Given its confirmed multi-target engagement across GPCRs (V1a Kᵢ = 0.209 nM), kinases (PI3Kδ IC₅₀ = 102 nM), ion channels (NaV1.7 IC₅₀ = 240 nM), and transporters (DAT EC₅₀ = 35 nM) [3], this compound serves as an ideal reference standard for establishing polypharmacology fingerprints within benzamide-alkyne-piperidine chemical series. Procurement of this compound enables direct head-to-head comparison with newly synthesized analogs to assess selectivity improvements.

Species-Selective V1a Receptor Reference

The ~190-fold difference between human V1a affinity (Kᵢ = 0.209 nM) and rat V1a affinity (Kᵢ = 39.8 nM) [3] makes this compound a valuable tool for calibrating species-translatability assessments in GPCR drug discovery programs, particularly for vasopressin receptor-targeted therapeutics where rodent models are commonly employed.

State-Dependent NaV1.7 Block Model

With a 12.5-fold selectivity window between partially inactivated (IC₅₀ = 240 nM) and non-inactivated (IC₅₀ ≈ 3,000 nM) NaV1.7 [3], this compound provides a well-characterized tool for investigating state-dependent sodium channel blockade — a desirable property for pain therapeutics that preferentially target hyperexcitable nociceptors over normal neuronal function.

Application
Selection Property
Validation Focus
Hedgehog pathway dual-target probe
Simultaneous Shh protein and Smo receptor antagonism; retains D473H mutant activity
Cellular Gli-reporter assays; drug-resistant Smo mutant models
Polypharmacology reference standard
Confirmed multi-target engagement (Smo, PI3Kδ, NaV1.7, V1a, DAT)
Head-to-head selectivity comparison with structural analogs
Species-selective V1a receptor tool
High human V1a affinity with marked rat ortholog selectivity
Species-translatability calibration in GPCR programs; use human/rat receptor assays
State-dependent NaV1.7 blocker model
Preferential block of partially inactivated vs. non-inactivated NaV1.7
Use-dependent inhibition assays; neuronal hyperexcitability models
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